Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate

Chiral resolution Stereochemistry β-Amino acid esters

Ethyl (3R)-3-amino-3-(furan-2-yl)propanoate is a chiral β-amino acid ester characterized by a furan-2-yl substituent at the β-position and an ethyl ester protecting group. The compound exists as the R-enantiomer with defined stereochemistry at the β-carbon (CAS not universally assigned; hydrochloride salt CAS 510732-39-5).

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
Cat. No. B13318873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (3R)-3-amino-3-(furan-2-YL)propanoate
Molecular FormulaC9H13NO3
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC=CO1)N
InChIInChI=1S/C9H13NO3/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7H,2,6,10H2,1H3/t7-/m1/s1
InChIKeyZQCIVDVXCPAUEF-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate: Procurement-Relevant Identity and Baseline Specifications


Ethyl (3R)-3-amino-3-(furan-2-yl)propanoate is a chiral β-amino acid ester characterized by a furan-2-yl substituent at the β-position and an ethyl ester protecting group [1]. The compound exists as the R-enantiomer with defined stereochemistry at the β-carbon (CAS not universally assigned; hydrochloride salt CAS 510732-39-5) . Its molecular formula is C9H13NO3 with a molecular weight of 183.20 g/mol, and it is typically supplied as the free base or hydrochloride salt . The compound serves as a versatile chiral building block in medicinal chemistry, particularly as a precursor to β-amino acid derivatives and GABA analogs [2].

Why Generic Substitution of Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate Is Not Scientifically Valid


The (3R)-configured ethyl ester cannot be interchangeably substituted with its (3S)-enantiomer, racemic mixture, or non-esterified acid form without compromising experimental outcomes. The β-carbon stereocenter directly governs three-dimensional molecular recognition at biological targets, with enantiomers often exhibiting divergent binding affinities, metabolic stability, and pharmacological profiles [1]. The racemic mixture (CAS 98960-15-7) introduces 50% of the potentially inactive or off-target enantiomer, confounding dose-response relationships and complicating regulatory documentation. Furthermore, the ethyl ester serves as a specific protecting group that modulates lipophilicity and prodrug characteristics, and its hydrolysis yields the free β-amino acid—a transformation whose kinetics and completeness affect downstream synthetic yields . Substitution without rigorous revalidation of stereochemical purity and ester integrity introduces uncontrolled variables that undermine reproducibility in both academic and industrial settings.

Quantitative Differentiation Evidence for Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate Against Structural Analogs


Stereochemical Identity: Enantiomeric Differentiation from (3S)-Configured Analog

The (3R)-enantiomer is structurally distinct from its (3S)-counterpart (CAS 1027996-73-1), requiring chiral stationary phase HPLC for baseline resolution. The racemic mixture (CAS 98960-15-7) contains equimolar amounts of both enantiomers . Procurement of the enantiopure (3R)-compound ensures defined stereochemistry for structure-activity relationship studies where the β-carbon configuration dictates molecular recognition .

Chiral resolution Stereochemistry β-Amino acid esters

GABAA Receptor Affinity: Functional Activity of the Corresponding β-Amino Acid

The corresponding free β-amino acid, (R)-3-amino-3-(furan-2-yl)propanoic acid (derived via ester hydrolysis of the target compound), exhibits functional activity at the human GABAA α3β3γ2 receptor with an EC50 of 29 nM [1]. This receptor subtype is implicated in anxiety, sleep disorders, and epilepsy. While direct comparative data for the (3S)-enantiomer or racemate at this specific receptor subtype are not available in the identified sources, class-level knowledge of stereoselective GABA receptor pharmacology predicts that the (3S)-enantiomer would display markedly different affinity [2].

GABA receptor CNS pharmacology Ligand-gated ion channel

Synthetic Utility: Ester Functionality Enables Downstream Derivatization

The ethyl ester protecting group distinguishes this compound from the free β-amino acid analog. The ester form provides enhanced lipophilicity for improved membrane permeability in cellular assays and serves as a protecting group during peptide coupling reactions, preventing undesired side reactions at the carboxylic acid moiety [1]. Hydrolysis yields the free (R)-3-amino-3-(furan-2-yl)propanoic acid for applications requiring the deprotected amino acid. The hydrochloride salt form (CAS 510732-39-5) offers improved aqueous solubility and stability compared to the free base .

β-Amino acid synthesis Peptidomimetics Prodrug design

Procurement-Relevant Application Scenarios for Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate


Chiral Building Block for Stereodefined β-Peptides and Peptidomimetics

The enantiopure (3R)-configuration of the β-carbon, combined with the ethyl ester protecting group, makes this compound a valuable building block for the synthesis of stereodefined β-peptides and peptidomimetics. In solid-phase or solution-phase peptide synthesis, the β-amino acid scaffold introduces conformational constraints that enhance proteolytic stability and modulate secondary structure formation [1]. The furan-2-yl substituent provides additional π-π stacking and hydrogen-bonding interactions not available with simple alkyl-substituted β-amino acids.

Precursor to GABA Receptor Ligands for CNS Drug Discovery

Hydrolysis of the ethyl ester yields (R)-3-amino-3-(furan-2-yl)propanoic acid, which demonstrates functional activity at human GABAA α3β3γ2 receptors with an EC50 of 29 nM [2]. This makes the compound a strategic precursor for CNS drug discovery programs targeting anxiety, epilepsy, or sleep disorders. The defined R-stereochemistry ensures consistent target engagement, while the ester prodrug form may facilitate blood-brain barrier penetration in preclinical pharmacokinetic studies.

Asymmetric Synthesis Method Development and Chiral Ligand Evaluation

The compound's single stereocenter at the β-position provides a well-defined substrate for evaluating new asymmetric synthetic methodologies, including catalytic asymmetric hydrogenation, organocatalytic Mannich reactions, and enzymatic resolution approaches [1]. The furan-2-yl substituent serves as a UV-active chromophore, facilitating HPLC monitoring of reaction progress and enantiomeric excess determination using chiral stationary phases.

Hydrochloride Salt Form for Aqueous Biological Assays

The hydrochloride salt (CAS 510732-39-5) offers enhanced aqueous solubility and chemical stability compared to the free base, making it the preferred form for direct use in cell-based assays, in vitro pharmacology studies, and aqueous reaction media. This salt form eliminates the need for pre-dissolution in organic solvents that may confound biological readouts.

Quote Request

Request a Quote for Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.